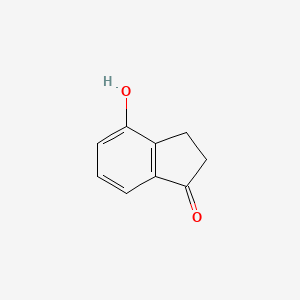

4-Hydroxy-1-indanone

概要

説明

4-Hydroxy-1-indanone is a chemical compound that has been studied in various contexts due to its relevance in organic chemistry and potential applications. It is structurally related to indanone compounds, which are characterized by a fused cyclopentane and benzene ring system with a ketone functional group. The hydroxy group at the 4-position introduces additional chemical properties and reactivity.

Synthesis Analysis

The synthesis of 4-hydroxy-1-indanone derivatives has been explored in several studies. For instance, a synthetic route to 4-hydroxy-7-methyl-1-indanone, a compound with antibacterial activity isolated from the cyanobacterium Nostoc commune, has been described using 6-methylcoumarin as a starting material. This synthesis involves a lactone ring opening followed by catalytic hydrogenation and cyclization to yield the desired product . Another study reports the synthesis of 6-chloro-1-indanone, which, while not directly 4-hydroxy-1-indanone, shares the indanone core structure. This synthesis uses 4-chlorobenzyl chloride and diethyl malonate through a series of reactions including condensation, hydrolysis, decarboxylation, and acylation to achieve the target compound .

Molecular Structure Analysis

The molecular and crystal structures of 4-hydroxy-1-indanone derivatives have been investigated using techniques such as X-ray diffraction analysis. For example, the structure of a 4'-hydroxy derivative of a cyclohexanone compound was determined, revealing an orthorhombic crystal system and an asymmetric chair conformation of the cyclohexanone ring . This study provides insight into the structural features and hydrogen bonding patterns that could be relevant to 4-hydroxy-1-indanone and its derivatives.

Chemical Reactions Analysis

The reactivity of 4-hydroxy-1-indanone derivatives in chemical reactions has been explored in various contexts. The lipid peroxidation product trans-4-hydroxynonenal (4-HNE), which is structurally related to 4-hydroxy-1-indanone, reacts with deoxyguanosine in DNA to form stereoisomeric exocyclic propano adducts. The stereospecific syntheses of these adducts have been achieved, highlighting the compound's genotoxic potential . Additionally, 4-hydroxy-2-butanone, a compound with a similar hydroxy-ketone structure, has been synthesized via an aldol reaction catalyzed by ionic liquids, demonstrating the potential for selective synthesis of related compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-hydroxy-1-indanone and its derivatives are influenced by their molecular structure. The presence of the hydroxy group can lead to the formation of intramolecular hydrogen bonds, as observed in the study of 4-hydroxy-2-butanone. This compound forms an intramolecular O-H...O hydrogen bond, which can be disrupted upon microsolvation with water, leading to the formation of strong intermolecular hydrogen bonds . The formation yields of related 1,4-hydroxycarbonyls from reactions involving OH radicals and n-alkanes in the presence of NO have been quantified, providing data on the reactivity of these compounds under atmospheric conditions .

科学的研究の応用

Energetic and Structural Studies

4-Hydroxy-1-indanone's energetic and structural properties have been studied using experimental techniques and computational calculations. The studies focus on enthalpies of combustion and sublimation, and gas-phase standard molar enthalpies of formation, leveraging techniques like static-bomb combustion calorimetry and drop-method Calvet microcalorimetry. These studies are crucial for understanding the thermodynamic stability and molecular structures of compounds like 4-Hydroxy-1-indanone (Silva & Silva, 2020).

Lipid Peroxidation Studies

4-Hydroxy-1-indanone is also significant in the study of lipid peroxidation products like 4-Hydroxy-2-nonenal (HNE). Research in this area explores the formation of HNE through various oxidative routes and its interactions with redox-sensitive cell signaling proteins. This is important for understanding physiological and disease-related processes (Spickett, 2013).

Molecular and Electronic Structure Analysis

Investigations into the molecular and electronic structure of 4-Hydroxy-1-indanone derivatives reveal insights into their chemical reactivity and properties. Such studies often utilize X-ray analysis, NMR, IR, UV spectroscopy, and computational methods, which are crucial for understanding the chelate structure of these compounds and their specific reactivities (Sigalov, Shainyan, & Sterkhova, 2016).

Biotransformation Studies

4-Hydroxy-1-indanone is used in biotransformation studies, where its hydroxylation and enzymatic processing are examined. This research is critical for developing alternative routes to chemical synthesis, understanding the enzymatic behavior of compounds, and exploring their potential applications in various fields (Resnick et al., 1994).

Photoreactivity Studies

Research into the photoreactivity of 4-Hydroxy-1-indanone derivatives, like crystalline 1,1,3-triphenyl-3-hydroxy-2-indanone, sheds light on their behavior under electronic excitation. Such studies are significant for understanding the formation of reactive intermediates and the kinetic trapping of products in various states, which has implications in fields like material science and photochemistry (Kuzmanich et al., 2011).

Synthesis Methods

Research has also been conducted on novel methods for synthesizing derivatives of 4-Hydroxy-1-indanone, like 4-Carbonitrile-1-indanone. Such methods often involve multi-step reactions and are crucial for the production of structurally complex compounds, which have diverse applications in pharmaceuticals and material science (Tian-tia, 2015).

作用機序

Target of Action

It is known that 1-indanone derivatives, which include 4-hydroxy-1-indanone, have a broad range of biological activity . They have been used in medicine, agriculture, and natural product synthesis .

Mode of Action

It is known that 1-indanone derivatives interact with their targets to exert their effects . For example, some 1-indanone derivatives have shown strong cytotoxicity against various human cancer cell lines .

Biochemical Pathways

1-indanone derivatives have been found to affect various biochemical pathways, leading to their wide range of biological activities . For instance, some 1-indanone derivatives have been found to inhibit HCV replication .

Result of Action

It is known that 1-indanone derivatives can have potent antiviral, anti-inflammatory, analgesic, antimalarial, antibacterial, and anticancer effects .

Safety and Hazards

将来の方向性

Recent advancements in the cyclization of the 1-indanone core have opened up new possibilities for the applications of 4-Hydroxy-1-indanone. New strategies for the synthesis of various carbocyclic as well as heterocyclic skeletons have been demonstrated. Several reactions provide biologically relevant compounds and natural products, such as plecarpenene/plecarpenone, swinhoeisterol A, cephanolides A–D, diptoindonesin G, and atlanticone C .

特性

IUPAC Name |

4-hydroxy-2,3-dihydroinden-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8O2/c10-8-3-1-2-6-7(8)4-5-9(6)11/h1-3,10H,4-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKSCMRNFDBWFND-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)C2=C1C(=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60343561 | |

| Record name | 4-Hydroxy-1-indanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60343561 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Hydroxy-1-indanone | |

CAS RN |

40731-98-4 | |

| Record name | 4-Hydroxy-1-indanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60343561 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Hydroxy-1-indanone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

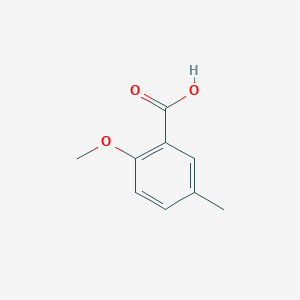

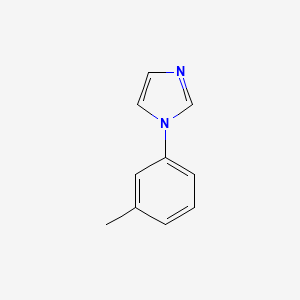

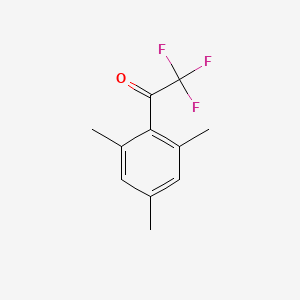

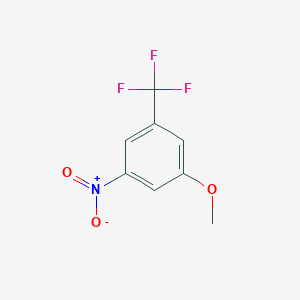

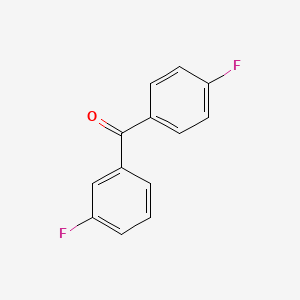

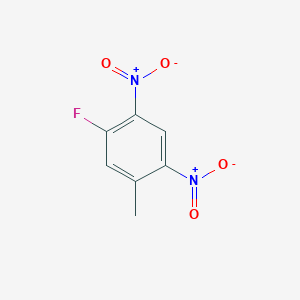

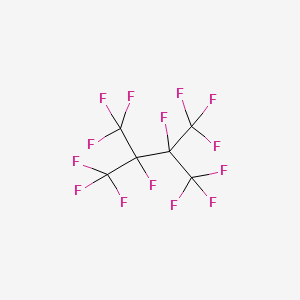

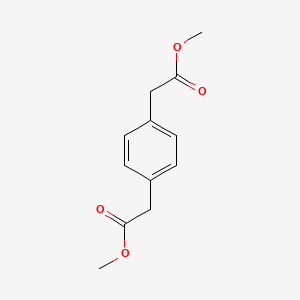

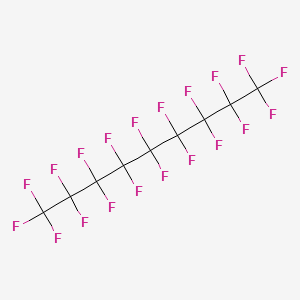

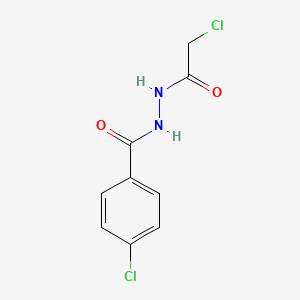

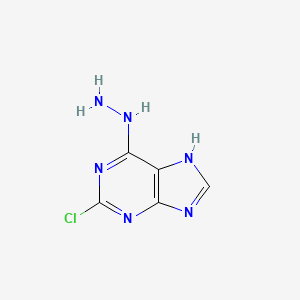

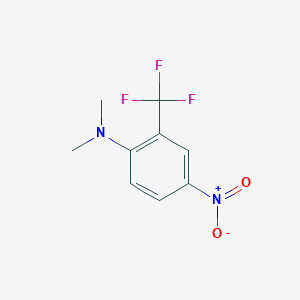

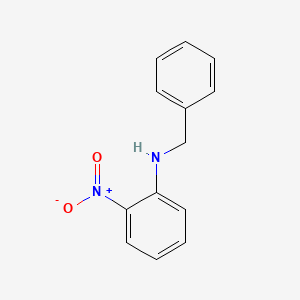

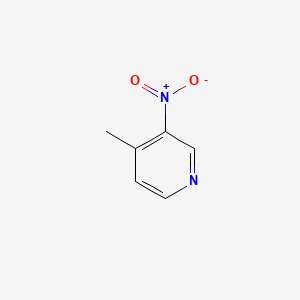

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the role of 4-hydroxy-1-indanone in the synthesis of 3,4-dihydro-5-[11C]methoxy-1(2H)-isoquinolinone ([11C]MIQO)?

A1: 4-Hydroxy-1-indanone serves as a crucial starting material in the synthesis of [11C]MIQO. The synthesis involves a Schmidt reaction where 4-hydroxy-1-indanone reacts with sodium azide and trichloroacetic acid to ultimately form the precursor molecule, 3,4-dihydro-5-hydroxy-1(2H)-isoquinolinone. This precursor then undergoes O-[C]methylation using [11C]methyl triflate to produce the final radiolabeled compound, [11C]MIQO [].

Q2: What is the significance of developing [11C]MIQO as a potential tracer?

A2: [11C]MIQO is a potent inhibitor of poly(ADP-ribose) synthetase (PARS) []. The development of this radiolabeled compound is significant because it could potentially allow researchers to image excessive PARS activation using Positron Emission Tomography (PET). This imaging capability could be valuable in understanding the role of PARS in various diseases and conditions.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。